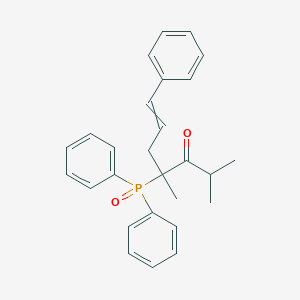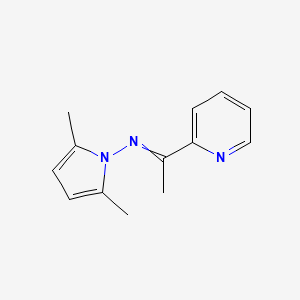
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is an organic compound that features a pyrrole ring substituted with two methyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Methyl Groups:
Formation of the Imine: The final step involves the condensation of the substituted pyrrole with a pyridine-2-carbaldehyde under acidic or basic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imine group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-3-yl)ethan-1-imine: Similar structure but with the pyridine ring at a different position.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-4-yl)ethan-1-imine: Another positional isomer.
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)methan-1-imine: Similar compound with a methylene linkage instead of an ethylene linkage.
Uniqueness
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-(pyridin-2-yl)ethan-1-imine is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings, which can confer distinct electronic and steric properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
592528-56-8 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-(2,5-dimethylpyrrol-1-yl)-1-pyridin-2-ylethanimine |
InChI |
InChI=1S/C13H15N3/c1-10-7-8-11(2)16(10)15-12(3)13-6-4-5-9-14-13/h4-9H,1-3H3 |
InChI Key |
SBCIXQHCTARCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1N=C(C)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


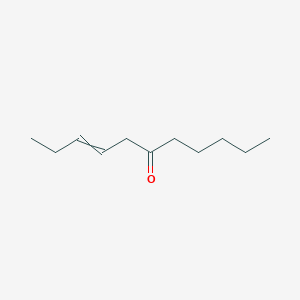
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
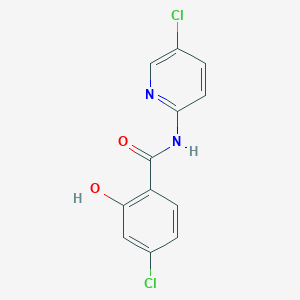
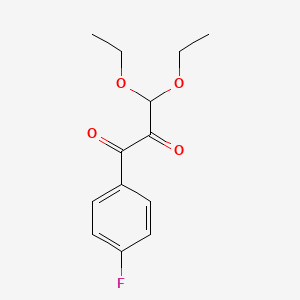
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
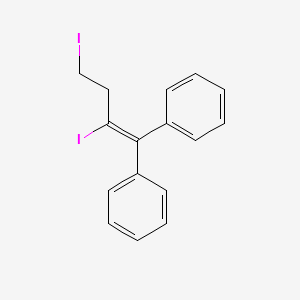
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
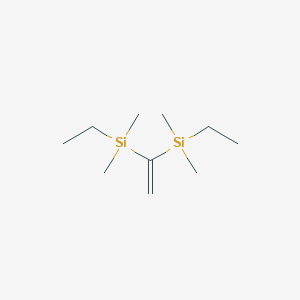
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
